REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8].[CH2:9]([O:12][C:13](OCCC)(OCCC)[O:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH3:11]>C(O)CC>[C:7]([C:6]1[CH:5]=[CH:4][S:3][C:2]=1[N:1]=[C:13]([O:14][CH2:15][CH2:16][CH3:17])[O:12][CH2:9][CH2:10][CH3:11])#[N:8]
|
Name
|
|
Quantity
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12.4 g
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Type
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reactant
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Smiles
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NC=1SC=CC1C#N
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
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C(CC)OC(OCCC)(OCCC)OCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(CC)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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is directly distilled out of the reaction flask
|
Type
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CUSTOM
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Details
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After completion of the reaction, excess tetra-n-propylorthocarbonate
|
Type
|
DISTILLATION
|
Details
|
is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting raw material purified by column chromatography over silica gel (eluant: hexane/tert.butylmethyl ether 6:1)
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(SC=C1)N=C(OCCC)OCCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |